

Spectroscopic data for allyl fluoride (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Allyl fluoride

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A Comprehensive Spectroscopic Guide to **Allyl Fluoride** for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for **allyl fluoride** (3-fluoropropene), a valuable reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. All data is presented in a structured format to facilitate easy reference and comparison, complemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **allyl fluoride**, both ^1H and ^{13}C NMR provide critical information regarding its connectivity and the electronic environment of the nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **allyl fluoride** is characterized by complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: ^1H NMR Spectroscopic Data for **Allyl Fluoride**

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constants (J) [Hz]
H-1a, H-1b ($\text{CH}_2=$)	5.25 - 5.45	m	J_{gem} , J_{cis} , J_{trans} , $^4J_{\text{HF}}$
H-2 ($-\text{CH}=$)	5.85 - 6.05	ddt	J_{trans} , J_{cis} , $^3J_{\text{HH}}$, $^3J_{\text{HF}}$
H-3a, H-3b ($-\text{CH}_2\text{F}$)	4.95 - 5.15	dt	$^2J_{\text{HF}}$, $^3J_{\text{HH}}$

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). Values can vary slightly based on the solvent and spectrometer frequency.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is simplified by proton decoupling, but the key feature is the large one-bond carbon-fluorine coupling constant ($^1J_{\text{CF}}$).

Table 2: ^{13}C NMR Spectroscopic Data for **Allyl Fluoride**

Carbon Assignment	Chemical Shift (δ) [ppm]	C-F Coupling Constant (J_{CF}) [Hz]
C-1 ($=\text{CH}_2$)	~120	$^2J_{\text{CF}} \approx 15\text{-}20$
C-2 ($=\text{CH}-$)	~132	$^3J_{\text{CF}} \approx 5\text{-}10$
C-3 ($-\text{CH}_2\text{F}$)	~83	$^1J_{\text{CF}} \approx 165\text{-}175$

Note: The large $^1J_{\text{CF}}$ coupling is a characteristic feature for carbons directly bonded to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for **Allyl Fluoride**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080	=C-H stretch	Medium
~2980	-C-H stretch (sp ³)	Medium
~1645	C=C stretch	Medium
~1420	=CH ₂ scissoring	Strong
~1030	C-F stretch	Strong
~940	=CH ₂ wag (out-of-plane)	Strong

Mass Spectrometry (MS)

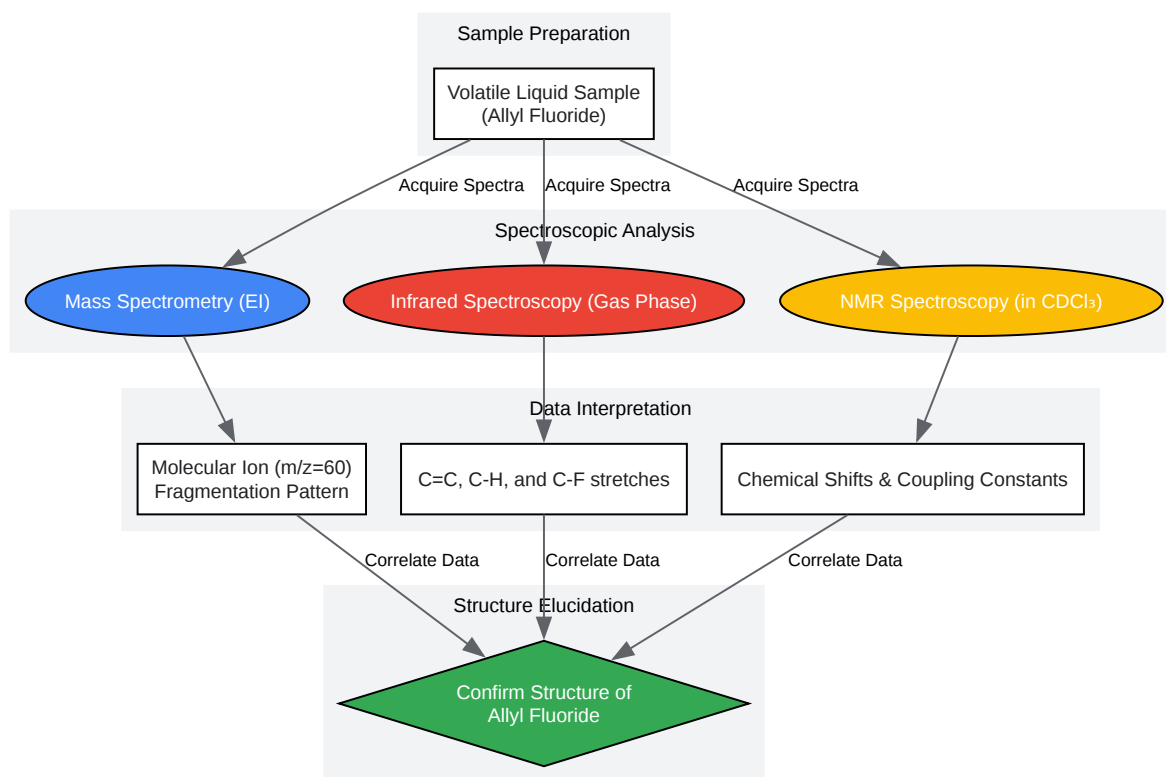
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The following data corresponds to electron ionization (EI) mass spectrometry.

Table 4: Major Fragments in the Mass Spectrum of **Allyl Fluoride**

m/z	Proposed Fragment	Relative Intensity (%)
60	[CH ₂ =CHCH ₂ F] ⁺ (Molecular Ion)	40
59	[M-H] ⁺	20
41	[C ₃ H ₅] ⁺ (Allyl Cation)	100
39	[C ₃ H ₃] ⁺	65
33	[CH ₂ F] ⁺	15

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample suspected to be **allyl fluoride**.



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Caption: Logical workflow for the spectroscopic analysis of **allyl fluoride**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **allyl fluoride**, which is a volatile liquid (boiling point: -10 °C).

NMR Spectroscopy

- Sample Preparation:

- Cool a standard 5 mm NMR tube and a vial containing approximately 0.6 mL of deuterated chloroform (CDCl_3) in an ice bath or cryo-cooler.
- Using a pre-cooled syringe, carefully transfer a small amount (1-5 μL) of liquid **allyl fluoride** into the cold CDCl_3 .
- Cap the NMR tube securely and gently invert to mix. It is crucial to keep the sample cold to minimize evaporation.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Acquire a standard ^1H NMR spectrum. Due to the volatility, it is advisable to use a cooled probe if available and to acquire the spectrum promptly.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio.
- Data Processing:
 - Process the spectra using appropriate software.
 - Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and measure the coupling constants. For the ^{13}C spectrum, identify the chemical shifts and measure the C-F coupling constants.

IR Spectroscopy (Gas Phase)

- Sample Preparation:
 - Evacuate a gas-phase IR cell connected to a vacuum line.
 - Introduce a small partial pressure of **allyl fluoride** vapor into the IR cell.

- If necessary, backfill with an inert gas like nitrogen to bring the total pressure to atmospheric pressure.
- Data Acquisition:
 - Place the gas cell in the sample compartment of an FTIR spectrometer.
 - Acquire a background spectrum with an empty (or N₂-filled) cell.
 - Acquire the sample spectrum.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (Electron Ionization)

- Sample Introduction:
 - Due to its volatility, **allyl fluoride** can be introduced into the mass spectrometer via a gas inlet system or by direct injection of a headspace sample from a sealed vial.
 - For a gas inlet, a small amount of the vapor is allowed to leak into the ion source under high vacuum.
- Ionization and Analysis:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .

- Identify the molecular ion peak (M^+) to confirm the molecular weight.
- Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of a fluorine atom or the formation of the stable allyl cation.
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